molecular formula C16H15N3O4S2 B2623059 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide CAS No. 630065-88-2

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide

Cat. No. B2623059
CAS RN: 630065-88-2
M. Wt: 377.43
InChI Key: RIEZZBKMFVGLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide, also known as DTTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide is not fully understood. However, studies have suggested that 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide may act by inhibiting the activity of enzymes involved in various biological processes, including inflammation, tumor growth, and glucose metabolism. 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has also been found to exhibit antibacterial and antifungal properties by disrupting the cell wall and membrane of microorganisms.
Biochemical and Physiological Effects:
4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide inhibits the activity of cyclooxygenase-2, an enzyme involved in inflammation. 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In animal studies, 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been found to lower blood glucose levels and improve insulin sensitivity. 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has also been found to exhibit herbicidal and fungicidal properties by inhibiting the activity of enzymes involved in plant and fungal growth.

Advantages and Limitations for Lab Experiments

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide is also stable under various conditions, making it suitable for long-term storage. However, 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide. Studies can focus on elucidating the mechanism of action of 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide in various biological processes. Further studies can also investigate the potential applications of 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide in medicine, agriculture, and environmental science. In addition, studies can focus on developing more efficient and cost-effective synthesis methods for 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide.

Synthesis Methods

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been synthesized using various methods, including the reaction of 2,4-thiazolidinedione with p-tolylisocyanate and benzenesulfonyl chloride. Another method involves the reaction of 2,4-thiazolidinedione with p-tolylisocyanate followed by the reaction with p-toluenesulfonic acid. The yield of 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide using these methods ranges from 50% to 70%.

Scientific Research Applications

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been found to exhibit herbicidal and fungicidal properties. In environmental science, 4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide has been found to exhibit antibacterial and antifungal properties.

properties

IUPAC Name

4-[[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10-2-6-12(7-3-10)19-15(20)14(24-16(19)21)18-11-4-8-13(9-5-11)25(17,22)23/h2-9,14,18H,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZZBKMFVGLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dioxo-3-p-tolyl-thiazolidin-5-ylamino)-benzenesulfonamide

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